2-Acryloyloxyethyl 2-hydroxyethyl phthalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

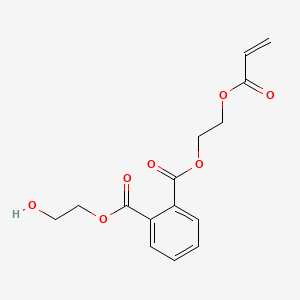

2-Acryloyloxyethyl 2-hydroxyethyl phthalate is an organic compound with the molecular formula C15H16O7 and a molecular weight of 308.28 g/mol . This compound is known for its unique structure, which includes both acryloyloxy and hydroxyethyl functional groups attached to a phthalate backbone . It is used in various scientific and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acryloyloxyethyl 2-hydroxyethyl phthalate typically involves the esterification of phthalic acid derivatives with 2-hydroxyethyl acrylate . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Acryloyloxyethyl 2-hydroxyethyl phthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acryloyloxy group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acryloyloxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Acryloyloxyethyl 2-hydroxyethyl phthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acryloyloxyethyl 2-hydroxyethyl phthalate involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy group participates in free radical polymerization, while the hydroxyethyl group enhances the compound’s hydrophilicity and compatibility with biological systems . These properties make it suitable for various applications in materials science and biomedical engineering .

Comparison with Similar Compounds

Similar Compounds

2-Hydroxyethyl methacrylate (HEMA): Similar in structure but with a methacryloyloxy group instead of an acryloyloxy group.

2-Hydroxyethyl acrylate (HEA): Lacks the phthalate backbone, making it less rigid.

Diethylene glycol diacrylate (DEGDA): Contains two acryloyloxy groups but lacks the hydroxyethyl and phthalate components.

Uniqueness

2-Acryloyloxyethyl 2-hydroxyethyl phthalate is unique due to its combination of acryloyloxy and hydroxyethyl functional groups attached to a phthalate backbone. This structure imparts distinct properties, such as enhanced adhesion, flexibility, and compatibility with biological systems .

Biological Activity

2-Acryloyloxyethyl 2-hydroxyethyl phthalate (CAS No. 38056-88-1) is a compound that belongs to the class of phthalate esters, which are widely utilized in various industrial applications, particularly as plasticizers and in adhesive formulations. This article delves into the biological activity of this compound, exploring its toxicity, potential therapeutic applications, and the implications of its use in consumer products.

Chemical Structure and Properties

This compound is characterized by its acrylate functional group and phthalate backbone. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interactions with biological systems.

Toxicological Profile

The toxicological assessment of phthalates, including this compound, indicates potential health risks. Phthalates are known to disrupt endocrine functions and have been associated with reproductive toxicity. Although specific data on this compound is limited, studies on related phthalates suggest that they may cause adverse effects on liver function, reproductive health, and developmental processes.

Key Findings from Toxicity Studies

- Acute Toxicity : Limited acute toxicity data suggests that compounds in the phthalate family exhibit low acute toxicity but can be mild dermal irritants .

- Chronic Exposure : Long-term exposure studies indicate that certain phthalates can lead to liver and kidney damage, alongside potential immunotoxic effects .

- Reproductive and Developmental Effects : Research indicates a correlation between phthalate exposure and reproductive health issues, although conclusive evidence for this compound specifically is still needed .

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of acrylate-based compounds. While specific research on this compound is sparse, related acrylates have shown efficacy against various bacterial strains, suggesting a possible application in medical coatings or wound dressings.

Case Studies

- Electrospun Nanofiber Membranes : A study explored the use of electrospun nanofiber membranes incorporating acrylate compounds for their antifouling properties. These membranes demonstrated significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, achieving efficiencies over 99% .

- Adhesive Applications : In adhesive formulations containing this compound, enhanced moisture resistance and long-lasting adhesion properties were observed. These findings imply potential usage in environments requiring durable bonding solutions .

Comparative Analysis of Phthalates

A comparative analysis of various phthalates indicates that while they share common toxicological profiles, their biological activities can vary significantly based on their chemical structure. The following table summarizes key biological activities associated with selected phthalates:

| Compound | Acute Toxicity | Reproductive Toxicity | Antimicrobial Activity |

|---|---|---|---|

| Di-n-octyl Phthalate (DnOP) | Low | Potentially harmful | Limited |

| This compound | Low | Uncertain | Potentially present |

| Di-ethyl Phthalate (DEP) | Low | Yes | Limited |

Properties

CAS No. |

38056-88-1 |

|---|---|

Molecular Formula |

C15H16O7 |

Molecular Weight |

308.28 g/mol |

IUPAC Name |

1-O-(2-hydroxyethyl) 2-O-(2-prop-2-enoyloxyethyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C15H16O7/c1-2-13(17)20-9-10-22-15(19)12-6-4-3-5-11(12)14(18)21-8-7-16/h2-6,16H,1,7-10H2 |

InChI Key |

OEURXIFGOPBMJF-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCOC(=O)C1=CC=CC=C1C(=O)OCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.